Symphytum officinale phytochemical profile analysis
Symphytum officinale phytochemical profile analysis
An In-depth Technical Guide to the Phytochemical Profile of Symphytum officinale
Introduction
Symphytum officinale L., commonly known as comfrey, is a perennial herb belonging to the Boraginaceae family with a long history of use in traditional medicine for treating wounds, fractures, and inflammatory conditions.[1][2] Its therapeutic efficacy is attributed to a complex mixture of bioactive compounds.[2] However, the plant also contains hepatotoxic pyrrolizidine alkaloids (PAs), which restricts its internal use and necessitates careful consideration for topical applications.[3] This guide provides a detailed analysis of the phytochemical profile of S. officinale, outlining quantitative data, experimental protocols for analysis, and the molecular pathways through which its key constituents exert their biological effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of comfrey's chemical composition and pharmacological potential.
Core Phytochemical Composition
The primary bioactive and toxic compounds in Symphytum officinale are well-documented, though their concentrations can vary significantly based on the plant part, age, geographical origin, and extraction method used. The major chemical classes include purine derivatives, phenolic acids, and pyrrolizidine alkaloids.
Quantitative Data Summary
The following tables summarize the quantitative data for the most significant phytochemicals found in Symphytum officinale.
Table 1: Allantoin Content in Symphytum officinale
| Plant Part | Concentration Range | Analytical Method | Reference |
| Root (Commercial) | 15.14–36.46 mg/g DW | HPLC | [4][5] |
| Rhizome | ~7–10 mg/g (0.7-1%) | Not Specified | [6] |
Table 2: Phenolic Compound Content in Symphytum officinale
| Compound | Plant Part / Extract Type | Concentration | Analytical Method | Reference |
| Rosmarinic Acid | Root | 7.1 ± 2.63 mg/g | Not Specified | [7] |
| Rosmarinic Acid | Root | 25.77 ± 17.02 mg/g | Not Specified | [7] |
| Rosmarinic Acid | Root (65% ethanol extract) | 7.557 mg/g extract | HPLC-DAD-QTOF-MS/MS | [8][9] |
| Rosmarinic Acid | Aerial Parts | 4.5 ± 1.5 mg/g | Not Specified | [7] |
| Rosmarinic Acid | Callus Culture Extract | 45.70 µg/mL | HPLC | [10][11] |
| Rosmarinic Acid | Hydro-glycero-alcoholic Extract | 74.77 µg/mL | HPLC-MS | [1] |
| Total Polyphenols | 10% Root in 50% Ethanol | Higher than methanol extracts | Spectrophotometry | [12] |
| m-methoxybenzoic acid | Callus Culture Extract | 30.05 µg/mL | HPLC | [10][11] |
Table 3: Pyrrolizidine Alkaloid (PA) Content in Symphytum officinale
| Alkaloid Group | Plant Part / Product | Concentration Range | Key Alkaloids Identified | Analytical Method | Reference |
| Total PAs | Commercial Products (Root & Leaf) | 0.1 to 400.0 ppm | Lycopsamine, Intermedine, 7-acetylintermedine, 7-acetyllycopsamine, Symphytine | GC, GC/MS | [13][14] |
| PAs and N-oxides | Root | Varies widely | Acetylintermedine, Acetyllycopsamine and their N-oxides | HPLC-MS/MS | [9] |
| PAs and N-oxides | Root | Generally higher than leaves | Echimidine, Lycopsamine, Intermedine, Symphytine and their N-oxides | Not Specified | [2] |
| Lycopsamine | Root (Betaine-urea NADES extract) | 0.018 mg/g | Lycopsamine | HPLC | [15] |
Note: DW = Dry Weight. PA content is highly variable and subject to regional and genetic differences.
Experimental Protocols for Phytochemical Analysis
The accurate identification and quantification of S. officinale's phytochemicals require robust extraction and analytical methodologies. High-resolution techniques are necessary to distinguish between structurally similar compounds, such as PA isomers.[3][16]
General Workflow for Phytochemical Analysis
The typical workflow involves sample preparation, extraction of target compounds, analytical separation and detection, and finally, data analysis.
References
- 1. rombio.unibuc.ro [rombio.unibuc.ro]
- 2. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journalssystem.com [journalssystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Allantoin - Hekserij [eng.hekserij.nl]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. Is comfrey root more than toxic pyrrolizidine alkaloids? Salvianolic acids among antioxidant polyphenols in comfrey (Symphytum officinale L.) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Determination of pyrrolizidine alkaloids in commercial comfrey products (Symphytum sp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detoxification of comfrey (Symphytum officinale L.) extract using natural deep eutectic solvent (NADES) and evaluation of its anti-inflammatory, antioxidant, and hepatoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Assessment of Phytochemical Profiles of Comfrey (Symphytum officinale L.) Root Extracts Obtained by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
